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molecular formula C12H14N2O B8583803 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol

3-Phenyl-5-methyl-1H-pyrazole-1-ethanol

Cat. No. B8583803
M. Wt: 202.25 g/mol
InChI Key: WSUWPFKLFSRXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282501B2

Procedure details

Sodium hydride (2.5 g, 1.5 g NaH, 62 mmol, 1.1 equiv) was added over a period of 3 min to a solution of 5-methyl-3-phenyl-1H-pyrazole (9.00 g, 56.9 mmol, 1 equiv) in DMF (90 mL) cooled to 0° C. in an ice bath. After stirring 15 min, ethylene carbonate (7.6 mL, 10 g, 110 mmol, 2.0 equiv) was added. The bath was removed, and the reaction mixture was stirred for 15 h. The mixture was treated with 4 M aq K2CO3 (90 mL), heated at reflux for 5 h, and diluted with H2O (200 mL). After allowing the hot mixture to cool for 15 min, more H2O (100 mL) and then hexanes (100 mL) were added. The mixture was shaken vigorously and then allowed to separate. Crystals formed and stayed with the top organic layer. The aqueous layer was separated, and the crystals were collected by vacuum filtration and washed with hexanes (2×50 mL). The crystals were dissolved in Et2O/EtOAc (1:1; 200 mL), and the solution was dried (Na2SO4), filtered, and concentrated (75° C.) to give the title compound as an off-white crystalline solid (6.86 g, 59.6%). HRMS Calculated for C12H15N2O: m/z 203.1184. Found: 203.1168.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Yield
59.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:8][N:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=1.C1(=O)O[CH2:18][CH2:17][O:16]1>CN(C=O)C>[CH3:3][C:4]1[N:8]([CH2:18][CH2:17][OH:16])[N:7]=[C:6]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
9 g
Type
reactant
Smiles
CC1=CC(=NN1)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
C1(OCCO1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
The mixture was treated with 4 M aq K2CO3 (90 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
diluted with H2O (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
more H2O (100 mL) and then hexanes (100 mL) were added
STIRRING
Type
STIRRING
Details
The mixture was shaken vigorously
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
Crystals formed
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
the crystals were collected by vacuum filtration
WASH
Type
WASH
Details
washed with hexanes (2×50 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in Et2O/EtOAc (1:1; 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (75° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=NN1CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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